![molecular formula C17H20N2O4S B2454032 2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034423-49-7](/img/structure/B2454032.png)
2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single and double bonds, with the azetidine ring and the aromatic rings providing significant structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The azetidine ring, the sulfonamide group, and the methoxy groups could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Inhibitors of Enzymatic Activities
Several studies have focused on the use of benzenesulfonamide derivatives as inhibitors of various enzymes. For instance, N-substituted benzenesulfonamides have been shown to be effective inhibitors of human mitochondrial carbonic anhydrase isozymes VA and VB, which are potential targets for anti-obesity therapies (Poulsen et al., 2008). Similarly, compounds like 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide have demonstrated potent antiproliferative activities toward L1210 murine leukemia cells, suggesting their potential as cell cycle inhibitors (Bouissane et al., 2006).
Photodynamic Therapy and Cancer Treatment
Benzenesulfonamide derivatives have also been explored for their applications in photodynamic therapy and cancer treatment. For instance, the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups have shown potential for photodynamic therapy applications, especially in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Antiproliferative and Anticancer Activities
Several benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown potential as antiproliferative agents, particularly against breast cancer cell lines and neuroblastoma cell lines (Motavallizadeh et al., 2014). Additionally, substituted N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury and diseases (Röver et al., 1997).
Synthesis and Structural Studies
Several studies have been conducted on the synthesis and structural characterization of benzenesulfonamide derivatives. For example, crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide have provided insights into their molecular interactions and potential applications (Rodrigues et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-15-11-19(12-15)14-9-7-13(8-10-14)18-24(20,21)17-6-4-3-5-16(17)23-2/h3-10,15,18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLPPFGJVLSDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide |
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